molecular formula C14H19N5S2 B6718567 N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine

Cat. No.: B6718567
M. Wt: 321.5 g/mol
InChI Key: SGJXNGDMFVLIGJ-UHFFFAOYSA-N
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Description

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a thiazole ring, a thiomorpholine ring, and a pyrimidine ring. This compound is of interest due to its potential biological and pharmacological activities, which are attributed to the unique structural features of its constituent rings.

Properties

IUPAC Name

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5S2/c1-2-14-18-11(9-21-14)8-15-12-7-13(17-10-16-12)19-3-5-20-6-4-19/h7,9-10H,2-6,8H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJXNGDMFVLIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CNC2=CC(=NC=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as iodine or piperidine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-thiomorpholin-4-ylpyrimidin-4-amine is unique due to the combination of its three distinct rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

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